(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid (2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403074
InChI: InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)/t12-/m0/s1
SMILES: CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13403074

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(2-methyl-2-phenyl-propanoyl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)/t12-/m0/s1
Standard InChI Key ADLNTEZHEXTYPQ-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
SMILES CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Canonical SMILES CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid, reflects its stereochemical configuration at the second carbon of the pyrrolidine ring (S-configuration) and the branched propanoyl substituent. The phenyl and methyl groups at the propanoyl moiety introduce steric bulk, influencing both reactivity and biological interactions.

Molecular Descriptors

  • Molecular Formula: C₁₅H₁₉NO₃

  • Molecular Weight: 261.32 g/mol

  • SMILES Notation: CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

  • InChI Key: ADLNTEZHEXTYPQ-LBPRGKRZSA-N

Crystallographic and Spectroscopic Data

While experimental crystallographic data are unavailable in public databases, computational models predict a rigid pyrrolidine ring with the propanoyl group adopting a conformation that minimizes steric clashes . Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Pyrrolidine Functionalization: Introduction of the carboxylic acid group at the 2-position via oxidation or hydrolysis .

  • Acylation: Coupling of 2-methyl-2-phenylpropanoyl chloride to the pyrrolidine nitrogen under Schotten-Baumann conditions .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) configuration .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageSource
Amide Coupling65–75≥95Scalable for industrial production ,
Enzymatic Resolution50–60≥99High enantiomeric excess

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize reaction efficiency and reduce byproducts . Critical steps include:

  • Purification: Chromatography or recrystallization to achieve >98% purity .

  • Quality Control: HPLC with chiral columns to verify stereochemical integrity .

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing:

  • Hypertension Drugs: Analogous to ACE inhibitors like enalapril .

  • Neurological Agents: Potential NMDA receptor antagonists .

Material Science

Functionalized pyrrolidines are explored as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

Stability and Degradation

Physicochemical Stability

  • Thermal Stability: Decomposes above 200°C .

  • Photolytic Sensitivity: Degrades under UV light, necessitating amber glass storage .

Metabolic Pathways

In vitro studies suggest hepatic cytochrome P450-mediated oxidation, yielding hydroxylated metabolites .

Recent Advances and Future Directions

Patent Landscape

  • US8227462B2: Covers pyrrolidine-1,2-dicarboxamide derivatives with anti-inflammatory applications .

  • EP3015456A1: Describes enantioselective synthesis methods for pyrrolidine-carboxylic acids .

Emerging Research

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability .

  • Green Chemistry: Solvent-free synthesis using mechanochemical activation .

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